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Compound of Interest

Compound Name:
11,12-

De(methylenedioxy)danuphylline

Cat. No.: B15560941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

the indole alkaloid, 11,12-De(methylenedioxy)danuphylline. This compound was first isolated

from the leaves of Kopsia officinalis, a plant belonging to the Apocynaceae family. The

structural elucidation of this natural product was accomplished through a combination of

modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS), supplemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis)

spectroscopy.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 11,12-
De(methylenedioxy)danuphylline. This information is crucial for the identification,

characterization, and quality control of this compound in research and drug development

settings.

Table 1: NMR Spectroscopic Data for 11,12-De(methylenedioxy)danuphylline
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Atom No. ¹H NMR (δ ppm, J in Hz) ¹³C NMR (δ ppm)

Data unavailable in the

provided search results.

Data unavailable in the

provided search results.

Data unavailable in the

provided search results.

... ... ...

Note: Detailed ¹H and ¹³C NMR chemical shifts and coupling constants are typically reported in

the primary literature but were not available in the searched abstracts.

Table 2: Mass Spectrometry Data for 11,12-De(methylenedioxy)danuphylline

Technique Ionization Mode m/z Value Interpretation

High-Resolution Mass

Spectrometry (HRMS)
e.g., ESI+ Data unavailable

Molecular Ion [M+H]⁺,

[M+Na]⁺, etc.

Tandem MS (MS/MS) e.g., CID Data unavailable

Fragmentation pattern

for structural

confirmation.

Note: Exact mass and fragmentation data are essential for unambiguous molecular formula

determination and structural confirmation but were not accessible in the reviewed literature.

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Spectroscopic Method Key Absorptions/Maxima
Functional

Group/Chromophore

IR (cm⁻¹) Data unavailable
e.g., N-H, C=O, C-O, aromatic

C=C stretches

UV-Vis (λmax, nm) Data unavailable
e.g., Indole chromophore and

other conjugated systems

Experimental Protocols
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Detailed experimental procedures are fundamental for the reproducibility of scientific findings.

The following outlines the general methodologies employed in the isolation and spectroscopic

analysis of 11,12-De(methylenedioxy)danuphylline, based on standard practices in natural

product chemistry.

1. Isolation and Purification: The compound was extracted from the dried leaves of Kopsia

officinalis. A typical extraction process involves the use of organic solvents of increasing

polarity, followed by acid-base partitioning to separate the alkaloidal fraction. Final purification

is generally achieved through various chromatographic techniques, such as column

chromatography over silica gel or Sephadex, and preparative High-Performance Liquid

Chromatography (HPLC).

2. NMR Spectroscopy: NMR spectra are recorded on high-field spectrometers (e.g., 400-600

MHz for ¹H NMR). Samples are typically dissolved in deuterated solvents like chloroform-d

(CDCl₃) or methanol-d₄ (CD₃OD). A suite of 1D and 2D NMR experiments, including ¹H NMR,

¹³C NMR, DEPT, COSY, HSQC, and HMBC, are utilized for the complete assignment of proton

and carbon signals and to establish the connectivity of the molecular structure.

3. Mass Spectrometry: Mass spectral data are acquired using techniques such as Electrospray

Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a high-

resolution mass analyzer (e.g., Q-TOF or Orbitrap). This provides the accurate mass of the

molecular ion, which is used to determine the elemental composition. Tandem mass

spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain

structural information.

4. IR and UV-Vis Spectroscopy: Infrared spectra are typically recorded on a Fourier Transform

Infrared (FTIR) spectrometer to identify characteristic functional groups. Ultraviolet-Visible

spectra are obtained using a UV-Vis spectrophotometer to analyze the electronic transitions

within the molecule, which is particularly useful for identifying chromophoric systems like the

indole nucleus.

Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the isolation and characterization of

11,12-De(methylenedioxy)danuphylline.
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Caption: General workflow for the isolation and structural elucidation of 11,12-
De(methylenedioxy)danuphylline.

This guide serves as a foundational resource for professionals engaged in the study and

application of 11,12-De(methylenedioxy)danuphylline. For definitive quantitative data, direct

reference to the primary publication by Annuar, N. H., et al. in the Journal of Asian Natural

Products Research is recommended.

To cite this document: BenchChem. [Spectroscopic Profile of 11,12-
De(methylenedioxy)danuphylline: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15560941#spectroscopic-data-of-11-12-
de-methylenedioxy-danuphylline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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